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Compound of Interest

Compound Name: Sterebin F

Cat. No.: B12376759 Get Quote

A Note on Nomenclature: The term "Sterebin F" does not correspond to a widely documented

compound in chemical literature. It is highly probable that this is a reference to Schweinfurthin

F, a well-studied tetracyclic stilbene with significant biological activity. The following protocols

are based on the structure and synthesis of Schweinfurthin F.

This document provides detailed application notes and protocols for the total synthesis and

subsequent derivatization of Schweinfurthin F. The methodologies are intended for

researchers, scientists, and professionals in the field of drug development and natural product

chemistry.

Total Synthesis of Schweinfurthin F
The total synthesis of Schweinfurthin F is achieved through a convergent approach,

culminating in a Horner-Wadsworth-Emmons (HWE) reaction to construct the central stilbene

core. This strategy involves the synthesis of two key fragments: a tricyclic phosphonate and a

prenylated bicyclic aldehyde.

1.1 Retrosynthetic Analysis

The retrosynthesis of Schweinfurthin F reveals the two key building blocks required for the

convergent synthesis.
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Caption: Retrosynthesis of Schweinfurthin F.

1.2 Synthesis of the Tricyclic Phosphonate

The synthesis of the tricyclic phosphonate fragment begins with commercially available starting

materials and involves several key transformations.

Experimental Protocol:

Synthesis of Tricyclic Alcohol: The tricyclic alcohol intermediate is prepared from vanillin

through an enantioselective Shi epoxidation, followed by a series of cyclization and reduction

steps as previously described in the literature.

Mesylation of the Alcohol: To a solution of the tricyclic alcohol (1.0 eq) in dichloromethane

(CH2Cl2) at 0 °C, triethylamine (1.5 eq) and methanesulfonyl chloride (1.2 eq) are added.

The reaction is stirred for 1 hour.

Iodination: The crude mesylate is dissolved in acetone, and sodium iodide (3.0 eq) is added.

The mixture is heated to reflux for 3 hours.

Arbuzov Reaction: The resulting iodide is then reacted with triethyl phosphite (2.0 eq) at 120

°C for 12 hours to yield the tricyclic phosphonate.

1.3 Synthesis of the Bicyclic Aldehyde
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The prenylated bicyclic aldehyde is synthesized from a suitable resorcinol derivative.

Experimental Protocol:

Prenylation of Resorcinol Derivative: A protected resorcinol derivative is prenylated using

prenyl bromide in the presence of a suitable base.

Formylation: The prenylated phenol is then formylated using a Vilsmeier-Haack reaction or

Duff reaction to introduce the aldehyde functionality.

Deprotection: Any protecting groups are removed under appropriate conditions to yield the

final bicyclic aldehyde.

1.4 Horner-Wadsworth-Emmons (HWE) Reaction and Final Synthesis

The final steps involve the coupling of the two fragments and deprotection to yield

Schweinfurthin F.
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Caption: Forward synthesis of Schweinfurthin F.

Experimental Protocol:

HWE Reaction: To a solution of the tricyclic phosphonate (1.1 eq) in tetrahydrofuran (THF) at

-78 °C, a strong base such as n-butyllithium is added. After stirring for 30 minutes, a solution

of the bicyclic aldehyde (1.0 eq) in THF is added. The reaction is allowed to warm to room

temperature and stirred for 12 hours.
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Deprotection: The resulting protected Schweinfurthin F is then deprotected. For example, if

methoxymethyl (MOM) ethers were used as protecting groups for the phenolic hydroxyls,

they can be removed using an acidic catalyst like pyridinium p-toluenesulfonate (PPTS) in a

protic solvent.

Table 1: Summary of Yields for Key Synthetic Steps

Step Reaction Reagents Typical Yield (%)

1
Mesylation of Tricyclic

Alcohol

Methanesulfonyl

chloride, Triethylamine
95

2 Iodination Sodium iodide 88

3 Arbuzov Reaction Triethyl phosphite 70

4 HWE Condensation n-Butyllithium 65

5 Deprotection PPTS 85

Derivatization of Schweinfurthin F
The structure of Schweinfurthin F offers several functional groups amenable to derivatization,

including the phenolic hydroxyl groups and the central stilbene double bond. Derivatization can

be used to probe structure-activity relationships (SAR) and to develop fluorescent probes.

2.1 Derivatization of Phenolic Hydroxyl Groups

The phenolic hydroxyl groups can be modified through various reactions such as alkylation,

acylation, and glycosylation.

2.1.1 General Workflow for Phenolic Derivatization
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Caption: Derivatization of phenolic groups.

Experimental Protocol: O-Alkylation (e.g., Methylation)

To a solution of Schweinfurthin F (1.0 eq) in acetone, add potassium carbonate (K2CO3, 5.0

eq) and dimethyl sulfate ((CH3)2SO4, 3.0 eq).

Stir the reaction mixture at room temperature for 24 hours.

Filter the mixture and concentrate the filtrate. Purify the residue by column chromatography

to obtain the methylated derivative.

Experimental Protocol: O-Acylation (e.g., Acetylation)

Dissolve Schweinfurthin F (1.0 eq) in a mixture of pyridine and acetic anhydride (1:1 v/v).

Stir the reaction at room temperature for 12 hours.

Pour the reaction mixture into ice water and extract with ethyl acetate.

Wash the organic layer with copper (II) sulfate solution to remove pyridine, then with brine.

Dry the organic layer over sodium sulfate, filter, and concentrate to yield the acetylated

product.
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2.2 Derivatization of the Stilbene Double Bond

The stilbene double bond can be modified through reactions like hydrogenation or epoxidation.

Experimental Protocol: Hydrogenation

Dissolve Schweinfurthin F (1.0 eq) in ethanol in a flask equipped with a stir bar.

Add a catalytic amount of palladium on carbon (10% Pd/C).

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

Stir the reaction at room temperature for 12 hours.

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to

obtain the hydrogenated product.

Table 2: Examples of Schweinfurthin F Derivatives and Their Potential Applications

Derivative Modification Potential Application

Methylated Schweinfurthin F
O-alkylation of phenolic

hydroxyls

SAR studies to probe the

importance of hydrogen bond

donors.

Acetylated Schweinfurthin F
O-acylation of phenolic

hydroxyls

Prodrug development, SAR

studies.

Dihydro-Schweinfurthin F
Hydrogenation of stilbene

double bond

Investigate the role of the rigid

stilbene core in biological

activity.

Fluorescently tagged

Schweinfurthin F

Acylation with a fluorescent

acid

Cellular localization and target

identification studies.[1]

These protocols provide a foundation for the synthesis and modification of Schweinfurthin F,

enabling further investigation into its promising biological activities. Researchers should adapt

and optimize these procedures based on their specific experimental goals and available

resources.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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